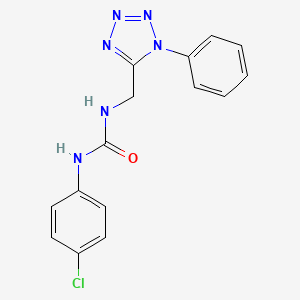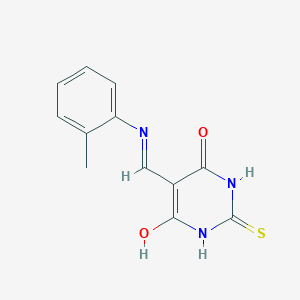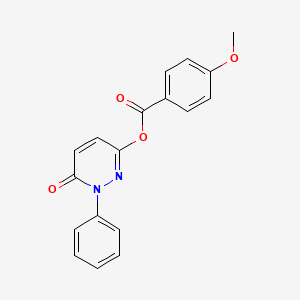![molecular formula C27H22N4O6 B2919832 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1207013-81-7](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H22N4O6 and its molecular weight is 498.495. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Drug Design
- Quinazoline derivatives are extensively studied for their potential in drug design, offering a broad spectrum of biological activities. Compounds with quinazoline skeletons are synthesized through various chemical reactions, showcasing their versatility in medicinal chemistry. For instance, reactions of quinazoline derivatives with different reagents lead to the formation of novel molecular arrangements, indicating their potential as scaffolds in drug discovery (Klásek et al., 2020).
Photophysical Properties and Materials Science
- Derivatives of oxadiazole and quinazoline are also explored for their photophysical properties, making them candidates for materials science applications, particularly in organic light-emitting diodes (OLEDs) and other electronic devices. These compounds demonstrate desirable electronic and charge transport properties, which are crucial for the development of advanced materials (Jin & Zhang, 2013).
Antimicrobial and Antiviral Research
- The structural motifs present in the compound are part of research efforts in antimicrobial and antiviral fields. For example, quinazoline derivatives have been synthesized and tested for antimicrobial activity, indicating the potential use of these compounds in developing new antimicrobial agents. This underscores the importance of such structures in searching for novel therapeutic options (Gütschow et al., 1995).
Catalysis and Green Chemistry
- Research on quinazoline derivatives extends into the field of green chemistry, where catalytic processes are developed for their synthesis. These studies emphasize the importance of environmentally friendly reactions in producing heterocyclic compounds, which could be relevant for the synthesis of complex molecules like the one (Ren et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione, which is then reacted with 3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-amine to form the second intermediate, 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "2-hydroxy-3-(1,3-benzodioxol-5-ylmethyl)quinazoline-4(1H)-one", "4-isopropoxyphenylhydrazine", "ethyl chloroformate", "triethylamine", "sodium hydroxide", "acetic anhydride", "acetic acid", "chloroform", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione", "a. Dissolve 2-hydroxy-3-(1,3-benzodioxol-5-ylmethyl)quinazoline-4(1H)-one (1.0 g) in chloroform (20 mL) and add triethylamine (1.2 mL).", "b. Slowly add ethyl chloroformate (1.0 mL) dropwise while stirring the reaction mixture at room temperature.", "c. After the addition is complete, stir the reaction mixture for an additional 30 minutes.", "d. Add water (10 mL) to the reaction mixture and separate the organic layer.", "e. Wash the organic layer with water (10 mL) and dry over anhydrous sodium sulfate.", "f. Evaporate the solvent under reduced pressure to obtain 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione.", "g. Dissolve 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione (0.5 g) in methanol (10 mL) and add sodium hydroxide (0.2 g).", "h. Stir the reaction mixture at room temperature for 2 hours.", "i. Acidify the reaction mixture with acetic acid and filter the resulting solid.", "j. Wash the solid with water and dry under vacuum to obtain 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione.", "Step 2: Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione", "a. Dissolve 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione (0.5 g) in chloroform (10 mL) and add 4-isopropoxyphenylhydrazine (0.6 g) and triethylamine (0.5 mL).", "b. Add ethyl chloroformate (0.5 mL) dropwise while stirring the reaction mixture at room temperature.", "c. After the addition is complete, stir the reaction mixture for an additional 30 minutes.", "d. Add water (10 mL) to the reaction mixture and separate the organic layer.", "e. Wash the organic layer with water (10 mL) and dry over anhydrous sodium sulfate.", "f. Evaporate the solvent under reduced pressure to obtain 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione.", "g. Purify the product by recrystallization from methanol." ] } | |
CAS-Nummer |
1207013-81-7 |
Produktname |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione |
Molekularformel |
C27H22N4O6 |
Molekulargewicht |
498.495 |
IUPAC-Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H22N4O6/c1-15(2)36-19-7-4-17(5-8-19)24-29-25(37-30-24)18-6-9-20-21(12-18)28-27(33)31(26(20)32)13-16-3-10-22-23(11-16)35-14-34-22/h3-12,15H,13-14H2,1-2H3,(H,28,33) |
InChI-Schlüssel |
BTYGPJVDYVVWGO-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



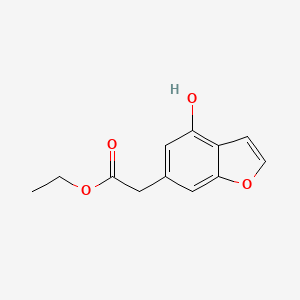
![(3As,5S,7aS)-4-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B2919750.png)
![5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2919752.png)
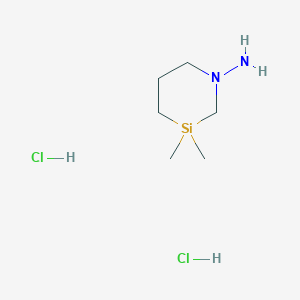
![N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2919754.png)
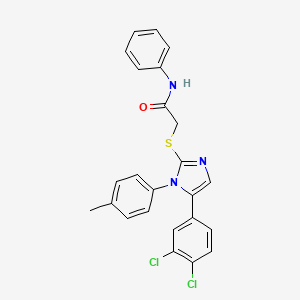
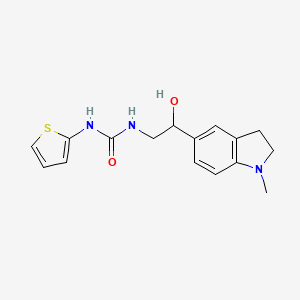

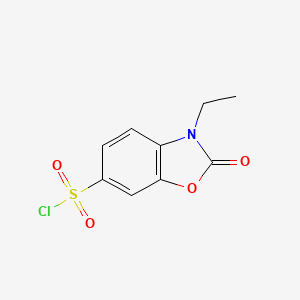
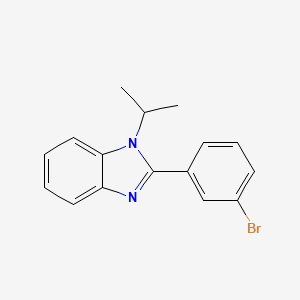
![2-(2-fluorobenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2919766.png)
